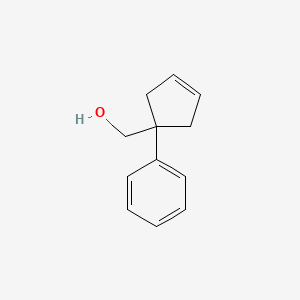

(1-Phenylcyclopent-3-enyl)methanol

CAS No.:

Cat. No.: VC14229241

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | (1-phenylcyclopent-3-en-1-yl)methanol |

| Standard InChI | InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7,13H,8-10H2 |

| Standard InChI Key | JFVYJCRYXMMTCE-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC1(CO)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

(1-Phenylcyclopent-3-enyl)methanol (C₁₂H₁₄O) consists of a five-membered cyclopentene ring with a phenyl group at position 1 and a hydroxymethyl (-CH₂OH) substituent. Key features include:

-

Molecular weight: 174.24 g/mol.

-

Double bond position: The cyclopentene ring’s unsaturation at position 3 influences reactivity, enabling Diels-Alder or electrophilic addition reactions .

-

Stereochemistry: The planar cyclopentene ring and substituents may lead to cis/trans isomerism, though specific configurations remain uncharacterized in literature.

Comparative Analysis of Related Compounds

Synthesis and Reaction Pathways

Pauson–Khand Reaction (PKR)

The PKR is a viable route to construct cyclopentenone intermediates, which can be reduced to form cyclopentenols. For example:

-

Cyclopentenone formation: Reaction of enynes with CO and a transition metal catalyst (e.g., Co₂(CO)₈) yields bicyclic cyclopentenones .

-

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol, yielding (1-phenylcyclopent-3-enyl)methanol derivatives .

Cyclopropanation and Ring Expansion

-

Cyclopropanation: α-Alkylation of 2-phenylacetonitrile with 1,2-dibromoethane forms cyclopropane intermediates, which can undergo ring-opening/expansion to cyclopentene systems .

-

Acid-catalyzed rearrangements: Lewis acids (e.g., AlCl₃) facilitate skeletal rearrangements to form substituted cyclopentenes .

Key Patent Methods

-

Hydrogenation of unsaturated precursors: Patent WO2015159170A2 describes hydrogenating α,β-unsaturated ketones with Pd/C to yield cyclopentanol derivatives .

-

Chiral resolution: Use of (S)-(-)-α-methylbenzylamine in asymmetric synthesis ensures enantioselective production of cyclic alcohols .

Applications in Organic Synthesis

(1-Phenylcyclopent-3-enyl)methanol serves as a versatile intermediate:

-

Chiral building block: The hydroxymethyl group enables esterification, etherification, or oxidation to aldehydes/ketones .

-

Polymer precursors: Cyclopentene monomers undergo ring-opening metathesis polymerization (ROMP) to generate functionalized polymers .

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric catalytic methods to access enantiopure forms.

-

Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.

-

Material science: Exploring cyclopentene-based polymers for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume